2-Methyl-5-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
“2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This particular compound has a methyl group at the 2nd position and a trifluoromethyl group at the 5th position of the benzimidazole ring .
Chemical Reactions Analysis
As a benzimidazole derivative, “this compound” could potentially undergo various chemical reactions. For instance, it might react with electrophiles or nucleophiles at different positions on the ring, depending on the specific conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the trifluoromethyl group might increase its lipophilicity compared to other benzimidazole derivatives .Scientific Research Applications
DNA Topoisomerase Inhibitory Activity : A study by Zanatta et al. (2006) described the synthesis of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and their significant DNA-topoisomerase I inhibitory activity (Zanatta et al., 2006).
Anticancer and Antifilarial Agents : Ram et al. (1992) synthesized a series of benzimidazole derivatives that demonstrated significant growth inhibition in L1210 cells and in vivo antifilarial activity against various worms (Ram et al., 1992).
Crystal Structure Analysis : Yu et al. (2004) investigated the crystal structure of a 2-trifluoromethyl-1H-benzimidazole derivative, providing insights into its molecular interactions (Yu et al., 2004).
Antiprotozoal and Antiparasitic Activity : Hernández‐Luis et al. (2010) synthesized 2-(trifluoromethyl)-1H-benzimidazole derivatives with nanomolar activities against protozoan parasites and efficacy against the nematode Trichinella spiralis (Hernández‐Luis et al., 2010).
Anticancer Screening and SAR Studies : Varshney et al. (2015) conducted a multistep synthesis of benzimidazole derivatives for in vitro anticancer screening, providing structure-activity relationship insights (Varshney et al., 2015).
Antileukemic Agents : Gowda et al. (2009) reported the synthesis of benzimidazole derivatives as potential chemotherapeutic agents with significant antileukemic activity (Gowda et al., 2009).
Supramolecular Interactions and Antiparasitic Activity : Rojas-Aguirre et al. (2012) examined the interactions of a benzimidazole derivative with cyclodextrins, enhancing its solubility and biological efficacy (Rojas-Aguirre et al., 2012).
Synthesis and Antiprotozoal Activity : Navarrete-Vázquez et al. (2006) prepared 2-(trifluoromethyl)-1H-benzimidazole derivatives with significant antiprotozoal and malarial activities (Navarrete-Vázquez et al., 2006).
PARP Inhibitor for Cancer Treatment : Penning et al. (2009) identified a benzimidazole derivative as a potent PARP inhibitor, demonstrating efficacy in cancer models (Penning et al., 2009).
Antimicrobial Activities : Maste et al. (2011) synthesized benzimidazole derivatives and evaluated their anti-tubercular and antimicrobial activities (Maste et al., 2011).
Chemosensory Materials : Du et al. (2007) developed polyfluorenes with benzimidazole groups, investigating their responsive properties to metal ions and H+ (Du et al., 2007).
Mechanism of Action
The mechanism of action of “2-Methyl-5-(trifluoromethyl)-1H-benzimidazole” would depend on its specific use. For instance, many benzimidazole derivatives have biological activity and are used as pharmaceuticals . The mechanism of action in such cases often involves interaction with biological targets like enzymes or receptors.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJRRPABGUWERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986691 |
Source
|
Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6742-82-1 |
Source
|
Record name | 2-Methyl-6-(trifluoromethyl)-1H-benzimidazolato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80986691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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